Di-tert-butyl Iminodicarboxylate

Primary amine synthesis Gabriel synthesis alternative Alkyl halide amination

Sourcing di-tert-butyl iminodicarboxylate (Boc₂NH) for pharma intermediate synthesis? Unlike generic Boc₂O (which only protects existing amines), this reagent directly installs a masked nitrogen with two acid-labile Boc groups. It enables SN2 alkylation and selective mono-deprotection to yield primary amines with superior atom economy and without hydrazine waste typical of Gabriel synthesis. Ideal for spirocyclic CCR1 antagonist scaffolds and regiospecific Pd-catalyzed allylic aminations, it eliminates complex chromatographic purifications. Most suppliers stock ≥98% purity. Secure small to bulk quantities for your next R&D campaign now.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 51779-32-9
Cat. No. B052826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl Iminodicarboxylate
CAS51779-32-9
Synonymsis(Boc)amine;  Bis(tert-butoxycarbonyl)amine;  Di-tert-butyl Imidodicarbonate;  Di-tert-butyl imidodicarboxylate;  Di-tert-butyl Iminodicarboxylate;  Iminodicarboxylic Acid Di(tert-butyl) Ester;  NSC 131088;  tert-Butyl N-(tert-butoxycarbonyl)carbamate; Imid
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)
InChIKeyXCAQIUOFDMREBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl Iminodicarboxylate (CAS 51779-32-9): Procuring Bis-Boc Amine for Primary Amine Synthesis and Protected Nitrogen Introduction


Di-tert-butyl iminodicarboxylate (CAS 51779-32-9), also known as Bis-Boc amine or HN(Boc)₂, is an organic compound with the formula [(CH₃)₃COC(O)]₂NH [1]. It is a white crystalline solid with a molecular weight of 217.26 g/mol, a melting point of 114–117 °C, and is soluble in organic solvents but insoluble in water . The compound functions as a protected ammonia equivalent wherein the central nitrogen atom is masked by two acid-labile tert-butoxycarbonyl (Boc) groups, rendering it a non-nucleophilic precursor that can be activated by deprotonation for N-alkylation reactions [1].

Di-tert-butyl Iminodicarboxylate (51779-32-9): Why Generic Boc Reagents Cannot Simply Replace This Bis-Protected Ammonia Synthon


Di-tert-butyl iminodicarboxylate is frequently confused with the more common reagent di-tert-butyl dicarbonate (Boc₂O), yet their synthetic roles are fundamentally distinct and non-interchangeable. Boc₂O introduces a single Boc protecting group onto an existing amine, whereas di-tert-butyl iminodicarboxylate serves as a protected ammonia equivalent that directly installs a nitrogen atom bearing two Boc groups, enabling subsequent selective mono-deprotection to yield N-Boc-protected primary amines . Substitution with generic mono-Boc-protected amines or alternative protected ammonia sources (e.g., potassium phthalimide in Gabriel synthesis) would alter reaction stoichiometry, deprotection conditions, and overall synthetic efficiency [1]. Furthermore, di-tert-butyl iminodicarboxylate exhibits distinct chemoselectivity in palladium-catalyzed allylic aminations that cannot be replicated by other nitrogen nucleophiles, including BocNH₂ or unprotected ammonia equivalents [2].

Di-tert-butyl Iminodicarboxylate (CAS 51779-32-9): Head-to-Head Quantitative Evidence for Scientific Procurement Decisions


Di-tert-butyl Iminodicarboxylate vs. Gabriel Synthesis: Avoiding Hydrazinolysis and Toxic Hydrazine Byproducts in Primary Amine Preparation

Di-tert-butyl iminodicarboxylate was developed and popularized specifically as an alternative to the classical Gabriel synthesis for preparing primary amines from alkyl halides [1]. The Gabriel synthesis requires a harsh hydrazinolysis step using hydrazine (NH₂NH₂) to cleave the phthalimide protecting group, generating phthalhydrazide as a stoichiometric byproduct and exposing operators to toxic hydrazine. In contrast, di-tert-butyl iminodicarboxylate undergoes Boc deprotection under mild acidic conditions (e.g., TFA or HCl in organic solvent) without hydrazine, eliminating this safety and waste disposal burden [2].

Primary amine synthesis Gabriel synthesis alternative Alkyl halide amination

Di-tert-butyl Iminodicarboxylate in Palladium-Catalyzed Allylic Amination: Preferential Linear Selectivity vs. Branched Products

In palladium-catalyzed reactions of allylic carbonates with di-tert-butyl iminodicarboxylate (Boc₂NH) under neutral conditions, the reagent exhibits a distinct regioselectivity profile. When reacting with allylic carbonates that produce monosubstituted π-allylpalladium complexes, Boc₂NH gives preferentially the diprotected allylic amine with the nitrogen bonded to the less substituted carbon atom (linear product) in good yields, with relatively fast reaction rates [1]. This contrasts with many nitrogen nucleophiles (including primary amines and ammonia equivalents) which often produce mixtures of linear and branched regioisomers or require carefully optimized conditions to achieve regiocontrol [2].

Palladium catalysis Allylic amination Chemoselectivity N-Boc-allylamines

Di-tert-butyl Iminodicarboxylate Preparation: Documented 92% Yield from Formamide and Boc₂O in One-Step Protocol

Di-tert-butyl iminodicarboxylate can be synthesized from formamide and Boc₂O (2.2 equivalents) using DMAP as catalyst in acetonitrile, followed by addition of N,N-diethylethylenediamine and purification by silica gel chromatography (EtOAc/hexane 1:5), yielding the product as a white solid in 92% isolated yield [1]. This one-step preparation contrasts with alternative protected ammonia reagents such as N-Boc-tert-butylcarbamate, which typically require multi-step sequences or more expensive starting materials [2].

Reagent synthesis Boc protection One-step preparation Formamide

Di-tert-butyl Iminodicarboxylate vs. Fmoc-OSu and Alloc-Cl: Orthogonal Acid-Labile Deprotection Profile for Multi-Step Synthesis

Di-tert-butyl iminodicarboxylate bears two Boc protecting groups that are cleaved under acidic conditions (e.g., TFA, HCl/dioxane), while remaining stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine/DMF) and to the Pd(0)-catalyzed conditions required for Alloc deprotection [1]. This orthogonal stability profile enables sequential deprotection strategies in multi-step syntheses where Fmoc- or Alloc-protected intermediates are also present. In contrast, Fmoc-OSu introduces an Fmoc group that is base-labile but acid-stable, while Alloc-Cl introduces an Alloc group that requires Pd catalysis for removal [2].

Orthogonal protection Boc deprotection Acid-labile protecting groups Peptide synthesis

Di-tert-butyl Iminodicarboxylate Commercial Availability: 98% Purity Standard and Multi-Supplier kg-Scale Capacity

Di-tert-butyl iminodicarboxylate is commercially available from multiple major chemical suppliers (including Sigma-Aldrich/Merck, Thermo Scientific/Alfa Aesar, TCI, Aladdin, Bidepharm) with a standard purity specification of ≥96% to 98% (HPLC) . Production scale availability extends from research quantities (1 g, 5 g, 25 g) to industrial kg-scale quantities, with multiple manufacturers offering bulk supply [1]. This multi-source commercial ecosystem contrasts with more specialized protected amine reagents that may be available only from single suppliers or require custom synthesis, reducing procurement risk and enabling competitive sourcing [2].

Commercial availability Purity specification Supply chain Bulk procurement

Di-tert-butyl Iminodicarboxylate Storage and Handling: Defined Stability Profile with Documented Incompatibilities

Di-tert-butyl iminodicarboxylate is stable under recommended storage conditions (2–8 °C, cool and dark place, sealed containers), but is documented to be air- and light-sensitive and incompatible with oxidizing agents . The compound is classified as an irritant (Xi; R36/37/38; H315-H319-H335), requiring standard laboratory PPE including gloves and eye protection [1]. This defined stability and handling profile contrasts with some alternative protected ammonia reagents that may have more stringent storage requirements (e.g., -20 °C for certain Fmoc derivatives) or greater moisture sensitivity [2].

Storage conditions Stability Sensitivity Handling

Di-tert-butyl Iminodicarboxylate (51779-32-9): Evidence-Based Application Scenarios for Scientific and Industrial Use


Preparation of N-Boc-Protected Primary Allylic Amines via Gabriel-Type Substitution

Di-tert-butyl iminodicarboxylate is the reagent of choice for preparing geometrically pure N-Boc-protected primary allylic amines from allylic mesylates or halides . The protocol involves deprotonation of Boc₂NH with K₂CO₃ or Cs₂CO₃, SN2 alkylation with the allylic electrophile, followed by selective mono-deprotection with TFA to yield the N-Boc-primary allylic amine. This application directly leverages the reagent's differentiation from traditional Gabriel synthesis (no hydrazine) and from Boc₂O (installs nitrogen atom rather than merely protecting an existing amine).

Palladium-Catalyzed Synthesis of N,N-Di-Boc-allylamines with Preferential Linear Regiochemistry

For chemists requiring diprotected allylic amines with predictable regiochemistry, di-tert-butyl iminodicarboxylate enables palladium-catalyzed amination of allylic carbonates under neutral conditions to yield N,N-di-tert-butoxycarbonylallylamines preferentially at the less substituted carbon [1]. This application is particularly suited for sequential amination-alkylation reactions and chemoselective aminations where alternative nitrogen nucleophiles would produce regioisomeric mixtures requiring chromatographic separation.

Synthesis of Conformationally Constrained Spirocycles as CCR1 Antagonists

In pharmaceutical intermediate synthesis, di-tert-butyl iminodicarboxylate has been employed to prepare conformationally constrained spirocycles that serve as CCR1 antagonists . The bis-Boc-protected nitrogen serves as a masked primary amine that can be unveiled at a late stage of the synthetic sequence. This application scenario is supported by documented use in drug discovery programs where the acid-labile Boc protection strategy enables complex molecule construction with orthogonal protecting group compatibility.

One-Pot Preparation of Primary Amines from Alkyl Halides without Hydrazine

For laboratories seeking to avoid hydrazine in primary amine synthesis, di-tert-butyl iminodicarboxylate provides a clean two-step sequence: (1) deprotonation and N-alkylation with the alkyl halide, and (2) acidic Boc deprotection with TFA or HCl to liberate the primary amine [2]. This protocol replaces the traditional Gabriel synthesis's hydrazinolysis step with mild acid treatment, reducing toxic waste and simplifying purification. The documented 92% preparation yield of the reagent itself from formamide and Boc₂O further supports its accessibility for laboratories preferring in-house reagent synthesis.

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